molecular formula C20H14ClN3O2 B11468294 1-benzyl-5-(4-chlorophenyl)-2-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one

1-benzyl-5-(4-chlorophenyl)-2-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B11468294
M. Wt: 363.8 g/mol
InChI Key: YGZZZKOIINIBIM-UHFFFAOYSA-N
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Description

1-BENZYL-5-(4-CHLOROPHENYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-5-(4-CHLOROPHENYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step reactions. One common method includes the condensation of appropriate benzyl and chlorophenyl precursors with pyrido[2,3-d]pyrimidine intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-5-(4-CHLOROPHENYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-BENZYL-5-(4-CHLOROPHENYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-BENZYL-5-(4-CHLOROPHENYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with molecular targets and pathways within biological systems. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups attached to various heterocyclic cores.

    Benzyl Derivatives: Compounds with benzyl groups attached to different heterocyclic or aromatic systems.

Uniqueness

1-BENZYL-5-(4-CHLOROPHENYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to its specific combination of benzyl, chlorophenyl, and pyrido[2,3-d]pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H14ClN3O2

Molecular Weight

363.8 g/mol

IUPAC Name

1-benzyl-5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H14ClN3O2/c21-15-8-6-14(7-9-15)16-10-11-22-18-17(16)19(25)23-20(26)24(18)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,23,25,26)

InChI Key

YGZZZKOIINIBIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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